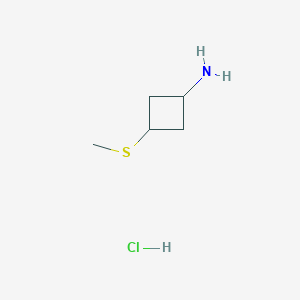

trans-3-(Methylthio)cyclobutanamine Hydrochloride

Description

This compound (CAS: 1093951-55-3) has the molecular formula C₅H₁₂ClN and is recognized by multiple identifiers, including RN 2231666-45-6 and MDL numbers MFCD12923217–MFCD12925785 . Its structure features a cyclobutane ring with a methyl group at the trans-3-position and an amine group protonated as a hydrochloride salt.

Properties

IUPAC Name |

3-methylsulfanylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPWZAQNYFYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138424-91-4 | |

| Record name | 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of trans-3-(Methylthio)cyclobutanamine hydrochloride typically involves:

- Construction of the cyclobutane ring with appropriate substitution.

- Introduction of the methylthio group at the 3-position.

- Installation of the amine functionality.

- Conversion to the hydrochloride salt for stability and handling.

Key approaches include stereoselective ring transformations, nucleophilic substitutions, and reductive aminations under controlled conditions.

Preparation via Substituted Cyclobutane Intermediates

A patented method (EP0452729A1) describes a process for preparing substituted cyclobutanes, which can be adapted for the synthesis of trans-3-(Methylthio)cyclobutanamine derivatives:

- Step 1: Formation of substituted cyclobutane diesters

Starting from appropriate precursors, substituted cyclobutane diesters are synthesized using Lewis acid catalysis (e.g., trialkylaluminum compounds) at low temperatures (-100°C to -40°C, optimally -78°C) in nonpolar solvents such as hexane, toluene, or ethers like tetrahydrofuran (THF) or diethyl ether. - Step 2: Reduction to diols

The diester is reduced to enantiomerically pure diols using strong reducing agents such as lithium aluminum hydride or borane. - Step 3: Conversion to amine derivatives

The diol or corresponding acid is converted to oximes by reaction with hydroxylamine or O-methyl hydroxylamine in the presence of bases like pyridine, facilitating further transformation into amines.

This approach emphasizes stereochemical control and high purity of the cyclobutane intermediates, which is critical for obtaining the trans-3-substituted amine with the methylthio group.

Reductive Amination and Amine Formation

Reductive amination is a key step in introducing the amine functionality on the cyclobutane ring:

- Reagents and Conditions:

Sodium cyanoborohydride (NaBH3CN) is commonly used as the reducing agent in methanol at ambient temperature (around 25°C) with sodium acetate as a buffering agent and molecular sieves to remove water. - Example Reaction:

Cyclobutyl-methylamine hydrochloride reacted with an aldehyde or ketone derivative under these conditions yields the corresponding amine with high yields (up to 79%). The reaction is typically stirred for 16 hours at room temperature. - Workup:

The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate, followed by drying and concentration to isolate the crude amine product.

This method is efficient for synthesizing N-methylcyclobutanamine derivatives, which are structurally related to trans-3-(Methylthio)cyclobutanamine hydrochloride.

Coupling and Functional Group Transformations

Further functionalization to install the methylthio group and finalize the hydrochloride salt involves:

- Use of coupling agents:

Phosphonium-based coupling reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate facilitate amide bond formation and carbamate protection steps, often in solvents like N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 25°C. - Protection and deprotection strategies:

N-tert-butoxycarbonyl (Boc) protection of amines is used to control reactivity during multi-step synthesis, followed by deprotection under acidic conditions to yield the free amine hydrochloride salt. - Purification:

Silica gel chromatography with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol gradients is employed to purify intermediates and final products.

These steps ensure the selective introduction of the methylthio group at the 3-position of the cyclobutane ring and the formation of the hydrochloride salt for enhanced stability.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclobutane diester formation | Lewis acid (trialkylaluminum), -78°C, hexane/THF | Not specified | Stereoselective ring formation |

| Reduction to diol | Lithium aluminum hydride or borane | Not specified | Enantiomerically pure diol |

| Oxime formation | Hydroxylamine, pyridine | Not specified | Intermediate for amine synthesis |

| Reductive amination | Sodium cyanoborohydride, sodium acetate, methanol, 25°C, 16h | 79% | From cyclobutyl-methylamine hydrochloride and aldehyde/ketone |

| Coupling reaction | Benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate, DMF, 0-25°C | 86-91% | Amide bond formation and carbamate protection |

| Final salt formation | Acidic deprotection, HCl | Not specified | Hydrochloride salt of amine |

Research Findings and Considerations

- Temperature control is critical during the Lewis acid-mediated cyclobutane formation to maintain stereoselectivity and yield.

- Choice of solvent influences reaction rates and selectivity; nonpolar solvents like hexane and aromatic solvents such as toluene are preferred for the initial cyclobutane ring formation, while polar aprotic solvents like DMF are used for coupling steps.

- Reductive amination with sodium cyanoborohydride is a mild and effective method for introducing the amine group without over-reduction or side reactions.

- Purification techniques such as silica gel chromatography are essential for isolating pure trans-3-(Methylthio)cyclobutanamine hydrochloride, particularly to separate stereoisomers and remove impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-3-(Methylthio)cyclobutanamine Hydrochloride can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also undergo reduction reactions, where the amine group can be reduced to form secondary or tertiary amines.

Substitution: Substitution reactions can occur at the methylthio group or the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

trans-3-(Methylthio)cyclobutanamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

trans-3-Methoxycyclobutanamine Hydrochloride

trans-3-Hydroxy-3-methylcyclobutane-1-methamine Hydrochloride

trans-3-[(Dimethylamino)methyl]cyclobutanamine

- CAS : 1810069-91-0

- Molecular Formula : C₇H₁₅ClN₂

- This derivative is explored in neurological target studies .

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine Hydrochloride

- CAS : sc-333073 (commercial identifier)

- Molecular Formula : C₇H₁₁ClN₄O

- Unique Feature : Incorporation of an oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability. Priced at $440/250 mg, it is utilized in kinase inhibitor research .

Comparative Data Table

Biological Activity

trans-3-(Methylthio)cyclobutanamine Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

trans-3-(Methylthio)cyclobutanamine Hydrochloride features a cyclobutane ring with a methylthio group, which contributes to its unique chemical reactivity. The presence of this functional group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Antimicrobial and Antifungal Properties

Research indicates that trans-3-(Methylthio)cyclobutanamine Hydrochloride exhibits promising antimicrobial and antifungal activities. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

| Microorganism | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

The mechanism of action for trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound binds to active sites on these targets, thereby modulating their activity. This binding can lead to inhibition of essential biochemical pathways in microbial cells, resulting in their death or growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of trans-3-(Methylthio)cyclobutanamine Hydrochloride:

- Antifungal Activity Study : A study focused on the antifungal properties of this compound demonstrated significant activity against Candida species. The results indicated that at concentrations as low as 12 µg/mL, the compound effectively inhibited fungal growth, suggesting potential therapeutic applications in treating fungal infections.

- Bacterial Inhibition : Another investigation assessed the antibacterial effects against Escherichia coli and Staphylococcus aureus. The compound showed notable inhibition at concentrations of 15 µg/mL and 10 µg/mL respectively, highlighting its potential as an antimicrobial agent.

- Comparative Analysis : Comparative studies with similar compounds such as trans-3-Methoxycyclobutanamine Hydrochloride revealed that while both compounds exhibit antimicrobial properties, the methylthio group in trans-3-(Methylthio)cyclobutanamine Hydrochloride enhances its reactivity and biological activity compared to its methoxy counterpart .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.